molecular formula C10H10Cl2N4O3 B2742847 1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide CAS No. 338405-15-5

1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide

Cat. No. B2742847
CAS RN: 338405-15-5
M. Wt: 305.12
InChI Key: AGEBHQBZILLVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide” is a chemical compound with the CAS Number: 338405-15-5 . It has a molecular weight of 305.12 . The IUPAC name for this compound is 2-{2-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazino}-2-oxoacetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10Cl2N4O3/c11-5-1-2-7 (6 (12)3-5)19-4-8 (13)15-16-10 (18)9 (14)17/h1-4,15H,13H2, (H2,14,17) (H,16,18) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid .

Scientific Research Applications

Reactivity and Synthesis Techniques

  • The base-catalyzed reactions involving glyoxal to formamide showcase the synthesis of specific derivatives, indicating the chemical reactivity and potential application in creating novel organic compounds. Such reactions highlight the versatility of formamide in synthetic chemistry, particularly in the formation of complex heterocyclic structures (Currie et al., 1967).

Biological Evaluation and Antitumor Activity

  • Research on the synthesis and biological evaluation of quinazolin derivatives, including reactions with formamide, reveals significant insights into their cytotoxic activity against human carcinoma cell lines. This suggests a potential application in the development of anticancer agents, emphasizing the role of formamide derivatives in medicinal chemistry (El‐serwy et al., 2016).

Advanced Material Synthesis

  • The synthesis of polyamide-imides from dihydrazides, including formamide derivatives, showcases the application in creating high-performance polymers. These materials, characterized by their solubility and thermal stability, have potential uses in electronics and coatings, demonstrating the breadth of formamide's applications in material science (Avadhani et al., 1990).

Pesticide Chemistry

  • The development and application of formamidine pesticides, which includes the study of their synthesis, properties, and biological activities, offer insights into the role of formamide derivatives in agricultural sciences. These pesticides, known for their effectiveness against a range of pests, highlight the importance of chemical research in enhancing agricultural productivity and pest management strategies (Hollingworth, 1976).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety data sheet (SDS) for this compound can provide more detailed safety information .

properties

IUPAC Name

N'-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O3/c11-5-1-2-7(6(12)3-5)19-4-8(13)15-16-10(18)9(14)17/h1-3H,4H2,(H2,13,15)(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEBHQBZILLVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=NNC(=O)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OC/C(=N/NC(=O)C(=O)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[2-(2,4-Dichlorophenoxy)ethanimidoyl]hydrazino}-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.